Cas no 895643-24-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- 895643-24-0
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
- AKOS001860345
- F1608-0357
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- Inchi: 1S/C26H24N2O4S/c1-3-18-6-10-22-21(14-18)26(28-19-7-11-23-24(15-19)32-13-12-31-23)25(16-27-22)33(29,30)20-8-4-17(2)5-9-20/h4-11,14-16H,3,12-13H2,1-2H3,(H,27,28)
- InChI Key: NJIQQBUJVDLKBQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1=CN=C2C=CC(CC)=CC2=C1NC1C=CC2=C(C=1)OCCO2)(=O)=O
Computed Properties
- Exact Mass: 460.14567842g/mol
- Monoisotopic Mass: 460.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 748
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 85.9Ų
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1608-0357-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-2mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-3mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0357-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
895643-24-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine and Its Significance in Modern Chemical Biology
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 895643-24-0, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and therapeutic development.
The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is characterized by a quinoline core appended with a dihydrobenzodioxin moiety and a methylbenzenesulfonyl group. The presence of these distinct functional groups suggests multiple avenues for interaction with biological targets, including enzymes and receptors. The dihydrobenzodioxin ring, in particular, is known for its structural similarity to certain bioactive natural products, which has implications for its potential pharmacological effects.
In recent years, there has been a surge in interest regarding quinoline derivatives due to their demonstrated efficacy in various therapeutic contexts. Quinolines have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of additional substituents such as the ethyl and methylbenzenesulfonyl groups in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine aims to enhance its binding affinity and selectivity towards specific biological targets. This modification strategy is consistent with contemporary trends in medicinal chemistry where the optimization of molecular structure is crucial for achieving desired pharmacological outcomes.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves multi-step organic transformations that require precise control over reaction conditions. The incorporation of the dihydrobenzodioxin ring necessitates careful consideration of stereochemistry to ensure the formation of the desired isomer. Similarly, the introduction of the methylbenzenesulfonyl group demands attention to regioselectivity to avoid unwanted side reactions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling techniques, have been employed to facilitate the construction of this complex molecule.
The biological evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine has revealed intriguing properties that warrant further exploration. Preclinical studies have indicated potential activity against various disease models, including cancer and inflammatory disorders. The compound's ability to modulate key signaling pathways has been attributed to its unique structural features. For instance, the quinoline core is known to interact with topoisomerases and kinases, while the dihydrobenzodioxin moiety may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase enzymes.
The role of computational chemistry in the study of N-(2,3-dihydro-1,4-benzodioxin-6-ylyl)-6 ethyl b > - 3 - ( 4 - methyl benzenesulfonyl ) quinolin - 4 - amine has been instrumental in elucidating its mechanism of action. Molecular docking studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have helped identify key binding pockets and residues that are critical for its activity. Additionally, quantum mechanical calculations have been used to predict the electronic properties of the molecule, which are essential for understanding its reactivity and pharmacological effects.
The development of novel drug candidates often involves iterative optimization processes where initial hits are refined to improve potency and selectivity. N-(2,3-dihydro - 1 , 4 - benzodioxin - 6 - yl b >) - < b > 6 ethyl b > - 3 - ( < b > 4 methyl benzenesulfonyl b > ) quinolin - 4 amine serves as a prime example of how structural modifications can lead to significant improvements in drug-like properties. By systematically altering substituents on the quinoline scaffold, researchers can fine-tune interactions with biological targets while minimizing off-target effects. This approach aligns with current pharmaceutical industry practices where precision and efficiency are paramount.
The future prospects for N-(2 , 3 dihydro - 1 , 4 benzodioxin - 6 yl b >) - < b > 6 ethyl b > - 3 ( < b > 4 methyl benzenesulfonyl b > ) quinolin - 4 amine include further exploration in clinical settings where its potential therapeutic benefits can be validated in human populations. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable treatments. Additionally , advancements in bioprocessing technologies may enable scalable production methods that make this compound more accessible for therapeutic use . As our understanding of disease mechanisms continues to evolve , compounds like N-(2 , 3 dihydro - 1 , 4 benzodioxin - 6 yl ) - ( . . . . . . . . . .
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